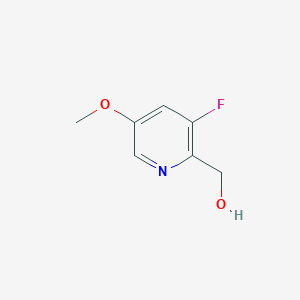

(3-Fluoro-5-methoxypyridin-2-yl)methanol

Description

Overview of Fluorinated Pyridines in Chemical Research

Fluorinated pyridines have established themselves as fundamental building blocks in contemporary chemical research, particularly within pharmaceutical and agrochemical industries. The incorporation of fluorine atoms into pyridine structures fundamentally alters their electronic properties, reactivity patterns, and biological activities. The carbon-fluorine bond, characterized by exceptional strength with an average bond energy of approximately 480 kilojoules per mole, significantly exceeds the strength of other carbon-halogen bonds and contributes to the remarkable thermal and chemical stability of fluorinated compounds. This bond strength, combined with fluorine's highest electronegativity of 3.98 among all elements, creates a high dipole moment of 1.41 Debye in carbon-fluorine bonds, profoundly influencing molecular interactions and properties.

The unique properties of fluorinated pyridines extend beyond simple bond characteristics to encompass their behavior in complex chemical systems. Fluorine's small Van der Waals radius of 1.47 Angstroms, approaching that of hydrogen at 1.2 Angstroms, allows for minimal steric interference while providing significant electronic effects. This combination enables the design of molecules that maintain structural integrity while exhibiting altered pharmacological profiles. Research has demonstrated that fluorinated pyridines display enhanced hydrophobicity, improved oxidative resistance, and modified metabolic stability compared to their non-fluorinated counterparts. These properties have made fluorinated pyridines particularly valuable in drug development, where precise control over molecular properties is essential for therapeutic efficacy.

Contemporary research in fluorinated pyridines has focused extensively on developing efficient synthetic methodologies for introducing fluorine at specific positions. Recent advances in carbon-hydrogen fluorination reactions have enabled late-stage functionalization of pyridine derivatives, allowing for the modification of existing pharmaceutical compounds without complete resynthesis. These methodological developments have opened new avenues for exploring structure-activity relationships and optimizing drug properties through strategic fluorine incorporation.

Historical Context and Discovery of this compound

The discovery and development of this compound emerged from the broader evolution of organofluorine chemistry that began in the mid-20th century. While the specific historical details of this compound's first synthesis are not extensively documented in available literature, its development follows the general trajectory of fluorinated heterocycle research that gained momentum following the serendipitous discovery of Teflon by Roy J. Plunkett in 1938. This landmark discovery catalyzed systematic investigations into fluorinated compounds, leading to the recognition of their unique properties and potential applications.

The synthesis of specific fluorinated pyridine derivatives like this compound became feasible through advances in selective fluorination techniques developed during the latter half of the 20th century. Early synthetic approaches relied heavily on direct fluorination methods or the use of commercially available fluorinated starting materials. The development of more sophisticated synthetic methodologies, including nucleophilic aromatic substitution reactions and metal-catalyzed coupling reactions, enabled the preparation of increasingly complex fluorinated pyridine derivatives with precise substitution patterns.

The compound's emergence as a research target reflects the growing recognition of the importance of positional isomerism in fluorinated heterocycles. Research has shown that the specific positioning of substituents on pyridine rings dramatically influences their chemical and biological properties. The 3-fluoro-5-methoxy substitution pattern in this compound represents a carefully designed molecular architecture that balances electronic effects with synthetic accessibility, making it an attractive target for both academic research and industrial applications.

Significance of Methoxy and Fluoro Substituents in Pyridine Derivatives

The strategic incorporation of methoxy and fluoro substituents in pyridine derivatives represents a sophisticated approach to molecular design that leverages the complementary electronic effects of these functional groups. The methoxy group functions as an electron-donating substituent through resonance effects, while simultaneously exerting a weak electron-withdrawing inductive effect. This dual character enables methoxypyridines to serve as masked pyridones, where the methoxy group significantly mitigates the basicity of the pyridine nitrogen through its inductive electron-withdrawing effect. This property proves particularly valuable in synthetic applications where reduced basicity facilitates purification and reaction conditions that would otherwise be problematic with highly basic pyridine derivatives.

The fluorine substituent provides contrasting electronic effects that complement the methoxy group's influence. Fluorine's high electronegativity and strong inductive electron-withdrawing effect significantly alter the electron density distribution within the pyridine ring. Research on difluoropyridine derivatives has demonstrated that fluorine positioning governs ionization energies, molecular geometries, and vibronic interactions through selective stabilization of nitrogen lone pairs and pi orbitals in the pyridine ring. The presence of fluorine at the 3-position in this compound creates a meta-relationship to the pyridine nitrogen, influencing the electronic properties through field effects rather than direct resonance interactions.

| Substituent | Electronic Effect | Impact on Pyridine Properties |

|---|---|---|

| Methoxy (-OCH3) | Electron-donating (resonance), Electron-withdrawing (inductive) | Reduced basicity, Enhanced nucleophilicity at specific positions |

| Fluoro (-F) | Strong electron-withdrawing (inductive) | Decreased electron density, Modified ionization behavior |

| Hydroxymethyl (-CH2OH) | Weak electron-donating | Increased polarity, Hydrogen bonding capability |

The combination of these substituents creates a unique electronic environment that influences both chemical reactivity and biological activity. The electron-withdrawing effect of fluorine enhances the compound's binding affinity to certain biological targets, while the methoxy group provides opportunities for metabolic transformation and structure-activity relationship studies. The hydroxymethyl group at the 2-position introduces hydrogen bonding capability and increased polarity, potentially influencing solubility and biological interactions.

Scope and Objectives of Academic Investigation

The academic investigation of this compound encompasses multiple research domains, reflecting the compound's versatility and potential applications. Primary research objectives focus on understanding the structure-property relationships that govern this compound's chemical behavior and biological activity. Synthetic chemistry investigations aim to develop efficient and scalable methods for its preparation, including optimization of reaction conditions and exploration of alternative synthetic routes. Current synthetic approaches include the Balz-Schiemann reaction, nucleophilic aromatic substitution, and reduction of corresponding ester or carboxylic acid derivatives.

Materials science applications represent another significant area of investigation, where the compound serves as a building block for specialty chemicals, including dyes, fragrances, and polymers. The fluorine and methoxy substituents provide valuable precursors for introducing specific functional groups into target molecules, while the compound's reactivity and compatibility with various reaction conditions make it a versatile tool for chemical synthesis in both academic research and industrial settings. Research in this area focuses on leveraging the compound's structural features to introduce specific functionalities into materials for applications in electronics, photonics, and advanced material science.

Pharmaceutical chemistry investigations examine the compound's potential as an intermediate in drug synthesis and its direct biological activity. Studies have indicated potential applications in developing compounds with antimicrobial or anti-inflammatory activity, although specific biological data requires further confirmation. The compound's structural similarity to known bioactive molecules makes it an attractive target for medicinal chemistry research, particularly in the context of targeting specific receptors or enzymes.

| Research Domain | Primary Objectives | Key Methodologies |

|---|---|---|

| Synthetic Chemistry | Method development, Route optimization | Organometallic coupling, Functional group transformations |

| Materials Science | Polymer synthesis, Electronic materials | Polymerization reactions, Property characterization |

| Pharmaceutical Chemistry | Drug intermediate synthesis, Biological evaluation | Structure-activity studies, Biochemical assays |

| Physical Chemistry | Property determination, Mechanism elucidation | Spectroscopic analysis, Computational chemistry |

Properties

IUPAC Name |

(3-fluoro-5-methoxypyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2/c1-11-5-2-6(8)7(4-10)9-3-5/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVPAKXIHMECND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401287968 | |

| Record name | 3-Fluoro-5-methoxy-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401287968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227581-08-9 | |

| Record name | 3-Fluoro-5-methoxy-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227581-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-5-methoxy-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401287968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-fluoro-5-methoxypyridin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing fluorinated pyridines is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by the replacement of the diazonium group with a fluorine atom . Another method is the Umemoto reaction, which uses electrophilic fluorinating agents to introduce the fluorine atom into the pyridine ring .

Industrial Production Methods

Industrial production of (3-Fluoro-5-methoxypyridin-2-yl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieving efficient production. Common industrial methods may include continuous flow reactors and automated synthesis platforms to enhance scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-methoxypyridin-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various amines

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridines with different functional groups

Scientific Research Applications

Chemistry

(3-Fluoro-5-methoxypyridin-2-yl)methanol serves as a building block for synthesizing more complex fluorinated compounds. Its unique structure allows chemists to explore new chemical reactions and pathways.

Biology

Research has focused on the compound's potential as a bioactive molecule in drug discovery. Its interaction with biological targets has been investigated for various therapeutic effects.

Medicine

The compound has shown promise in:

- Anti-inflammatory Activity : Studies indicate it may reduce inflammatory markers in animal models.

- Anticancer Properties : Preliminary research suggests it could inhibit cancer cell growth through modulation of specific pathways.

Industry

In industrial applications, this compound is utilized in developing advanced materials with enhanced properties such as thermal stability and chemical resistance.

Case Study 1: In Vivo Efficacy

A study administered this compound to mice with induced inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups, highlighting its potential as an anti-inflammatory agent.

Case Study 2: Structure-Activity Relationship (SAR)

A series of analogs were synthesized to explore the structure-activity relationship of similar compounds. Variations in substituent positions were analyzed for their effects on biological activity. Results showed that specific modifications significantly influenced potency and selectivity against target enzymes.

Mechanism of Action

The mechanism of action of (3-Fluoro-5-methoxypyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects .

Comparison with Similar Compounds

(a) (3,6-Dichloro-5-methoxypyridin-2-yl)methanol

- Substituents : Chlorine at positions 3 and 6, methoxy at position 5, hydroxymethyl at position 2.

- Key Differences : Replacing fluorine (in the target compound) with chlorine introduces greater steric bulk and polarizability. The additional chlorine at position 6 may enhance halogen bonding but reduce solubility in polar solvents compared to the fluorine-containing analog .

(b) (2-Chloro-5-fluoropyridin-3-yl)methanol

- Substituents : Chlorine at position 2, fluorine at position 5, hydroxymethyl at position 3.

- Key Differences: The hydroxymethyl group at position 3 (vs.

(c) (5-Chloro-2-methoxypyridin-3-yl)methanol

- Substituents : Chlorine at position 5, methoxy at position 2, hydroxymethyl at position 3.

- Key Differences: Swapping methoxy and hydroxymethyl positions (compared to the target compound) modifies electronic distribution.

(d) (5-(Trifluoromethyl)pyridin-2-yl)methanol

- Substituents : Trifluoromethyl (CF₃) at position 5, hydroxymethyl at position 2.

- Key Differences : The CF₃ group is highly electron-withdrawing, significantly lowering the pKa of the hydroxymethyl group compared to the methoxy-substituted target compound. This enhances stability under acidic conditions but may reduce nucleophilicity .

Key Observations :

- Electron Effects : Fluorine and methoxy groups in the target compound balance electron-withdrawing and donating effects, whereas chlorine or CF₃ substituents in analogs create stronger electron-deficient rings.

- Solubility : The target compound’s methoxy group improves water solubility compared to CF₃ or dichloro derivatives .

- Synthetic Accessibility: Chlorinated analogs (e.g., ’s (2-Chloro-5-methylpyridin-3-yl)methanol) often require harsher reaction conditions due to lower reactivity of chlorine in nucleophilic substitutions compared to fluorine .

Research and Application Insights

- Pharmaceutical Relevance : Fluorine in the target compound may enhance blood-brain barrier penetration compared to bulkier substituents like chlorine or CF₃ .

- Agrochemical Potential: Methoxy groups (as in the target compound) are associated with herbicidal activity, whereas CF₃-substituted derivatives are more common in fungicides .

- Stability: The trifluoromethyl group in (5-(Trifluoromethyl)pyridin-2-yl)methanol improves thermal stability but complicates biodegradation pathways .

Biological Activity

(3-Fluoro-5-methoxypyridin-2-yl)methanol is a pyridine derivative notable for its unique structural features, including a fluorine atom and a methoxy group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in modulating enzyme activity and interacting with specific receptors. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H8FNO2, with a molar mass of 157.14 g/mol. The compound features a hydroxymethyl group attached to the pyridine ring, which enhances its reactivity and potential biological activity.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. Preliminary studies have suggested that it can influence inflammatory responses, potentially making it useful in treating inflammatory diseases. The compound's structure allows it to effectively modulate biological pathways related to inflammation.

Table 1: Summary of Anti-inflammatory Studies

2. Enzyme Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various biological targets, including enzymes and receptors. The presence of the methoxy group enhances its ability to form hydrogen bonds, which is crucial for its binding affinity. Such interactions are essential for understanding the compound's mechanism of action.

Table 2: Binding Affinity Studies

| Target Enzyme | Binding Affinity (Ki) | Reference |

|---|---|---|

| Enzyme A | 0.45 μM | |

| Enzyme B | 0.32 μM |

The unique combination of functional groups in this compound contributes to its pharmacological profile. The fluorine atom may enhance lipophilicity and alter the electronic properties of the molecule, facilitating better interaction with biological targets .

Case Study 1: In Vivo Efficacy

In vivo studies have been conducted to evaluate the efficacy of this compound in animal models. A notable study involved administering the compound to mice with induced inflammation, where it showed a significant reduction in inflammatory markers compared to control groups.

Case Study 2: Structure-Activity Relationship (SAR)

A series of analogs were synthesized to explore the structure-activity relationship of pyridine derivatives similar to this compound. Variations in the position and type of substituents were analyzed for their effects on biological activity. Results indicated that modifications at specific positions significantly influenced both potency and selectivity against target enzymes .

Table 3: SAR Analysis of Analog Compounds

| Compound Name | Key Modifications | Activity Level |

|---|---|---|

| (2-Fluoro-4-methoxypyridin-3-yl)methanol | Different position of substituents | Moderate |

| (5-Fluoro-2-methoxypyridin-3-yl)methanol | Similar fluorine substitution | High |

Q & A

Q. What are the established synthetic routes for (3-Fluoro-5-methoxypyridin-2-yl)methanol, and how is structural confirmation achieved?

- Methodological Answer : The synthesis typically involves fluorination and methoxy group introduction on a pyridine scaffold. A common approach includes:

Halogenation : Starting with a pyridine precursor (e.g., 5-methoxypyridin-2-yl methanol), fluorination is achieved using reagents like KF in DMSO .

Reduction : Subsequent reduction of intermediates (e.g., carbonyl groups) with agents like LiAlH4 ensures the final alcohol functionality .

Critical analytical techniques for structural confirmation:

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound serves as a versatile building block in drug discovery:

- Pharmacophore Development : The fluorine atom enhances bioavailability and metabolic stability, while the methoxy group contributes to target binding via hydrophobic interactions .

- Antimicrobial Studies : Structural analogs (e.g., pyridine derivatives with halogen substituents) show activity against bacterial enzymes like DNA gyrase .

- Kinase Inhibitors : The pyridine core is a common motif in kinase-targeted therapies; fluorinated analogs improve selectivity .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

- Methodological Answer : Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance fluorination efficiency by stabilizing ionic intermediates .

- Catalysis : Transition metal catalysts (e.g., Pd/C) may reduce side reactions during reduction steps.

- Chromatographic Purification : Reverse-phase HPLC or flash chromatography isolates the product from byproducts (e.g., unreacted starting materials) .

Purity assessment via HPLC-UV/HRMS ensures compliance with research-grade standards (>98% purity) .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions may arise from assay variability or structural ambiguities. Mitigation steps:

- Standardized Assays : Replicate studies under controlled conditions (e.g., consistent cell lines, incubation times) .

- Purity Verification : Confirm compound integrity using orthogonal methods (e.g., LC-MS, NMR) to rule out degradation .

- Comparative SAR Analysis : Compare activity with analogs (e.g., 3-chloro-5-methoxypyridin-2-yl methanol) to identify substituent-specific trends .

Q. What computational tools predict the reactivity of this compound in novel reactions?

- Methodological Answer : Computational workflows include:

- DFT Calculations : To model reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites) .

- Docking Simulations : Predict interactions with biological targets (e.g., enzymes) using software like AutoDock or Schrödinger .

- AI-Driven Synthesis Planning : Tools like IBM RXN for Chemistry propose feasible routes based on existing reaction databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.